4-Nitrophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
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Overview
Description
4-Nitrophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a complex organic compound that features a combination of nitrophenyl, chloropyridinyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrophenol with 4-chlorobenzenesulfonyl chloride to form 4-nitrophenyl 4-chlorobenzenesulfonate. This intermediate is then reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl and chloropyridinyl groups can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products
Nucleophilic substitution: Products include substituted phenyl or pyridinyl derivatives.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidation can yield various oxidized forms of the pyridinyl ring.
Scientific Research Applications
4-Nitrophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate involves its interaction with specific molecular targets. The nitrophenyl and chloropyridinyl groups can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 4-chlorobenzenesulfonate: Shares the nitrophenyl and sulfonate groups but lacks the chloropyridinyl and trifluoromethyl groups.
3-Chloro-5-(trifluoromethyl)-2-pyridinol: Contains the chloropyridinyl and trifluoromethyl groups but lacks the nitrophenyl and sulfonate groups.
Uniqueness
4-Nitrophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both nitrophenyl and chloropyridinyl groups allows for diverse chemical reactivity, while the trifluoromethyl group enhances its stability and lipophilicity.
Properties
IUPAC Name |
(4-nitrophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2O6S/c19-16-9-11(18(20,21)22)10-23-17(16)29-13-5-7-15(8-6-13)31(27,28)30-14-3-1-12(2-4-14)24(25)26/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJELYXYHXWNSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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